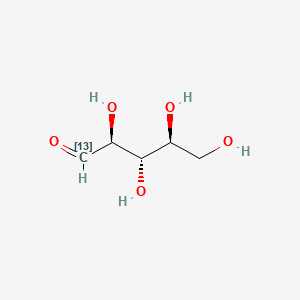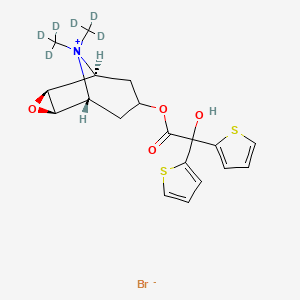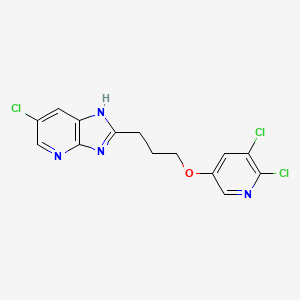
HIV-1 inhibitor-37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 inhibitor-37 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of antiretroviral drugs that target various stages of the HIV life cycle. This compound specifically targets the viral protease, an enzyme crucial for the maturation of infectious viral particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-37 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized for cost-effectiveness and efficiency, incorporating advanced techniques such as high-throughput screening and automated synthesis. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 inhibitor-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
HIV-1 inhibitor-37 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cellular assays to investigate the biological pathways involved in HIV replication.
Medicine: Integral in the development of antiretroviral therapies, contributing to the treatment and management of HIV/AIDS.
Industry: Utilized in the pharmaceutical industry for the large-scale production of antiretroviral drugs
Mécanisme D'action
HIV-1 inhibitor-37 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding inhibits the protease’s ability to cleave the viral polyprotein precursors, which are essential for the maturation of infectious viral particles. By preventing this cleavage, this compound effectively halts the replication of the virus. The molecular targets include the protease enzyme and the viral polyproteins, while the pathways involved are those related to viral replication and maturation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Saquinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Known for its ability to inhibit the HIV-1 protease and boost the effectiveness of other antiretroviral drugs.
Indinavir: Targets the HIV-1 protease and is used in combination therapies
Uniqueness
HIV-1 inhibitor-37 stands out due to its higher binding affinity and specificity for the HIV-1 protease enzyme. This results in improved efficacy and reduced side effects compared to other protease inhibitors. Additionally, this compound has shown effectiveness against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .
Propriétés
Formule moléculaire |
C14H11Cl3N4O |
|---|---|
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
6-chloro-2-[3-(5,6-dichloropyridin-3-yl)oxypropyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H11Cl3N4O/c15-8-4-11-14(19-6-8)21-12(20-11)2-1-3-22-9-5-10(16)13(17)18-7-9/h4-7H,1-3H2,(H,19,20,21) |
Clé InChI |
HNVFNJIXFYOHNH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)Cl)OCCCC2=NC3=C(N2)C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


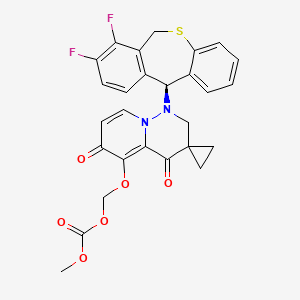



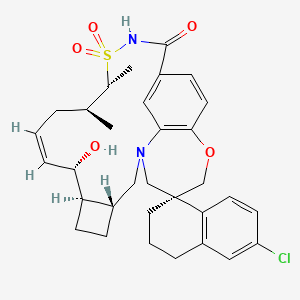


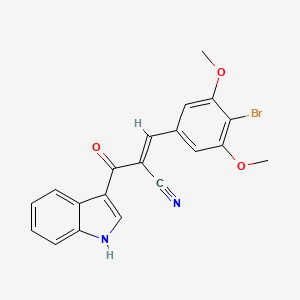
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
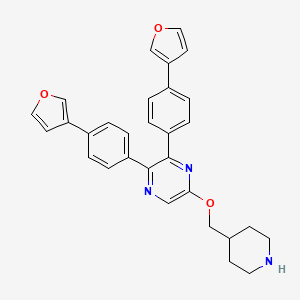

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)
